Triethylenetetramine

Beschreibung

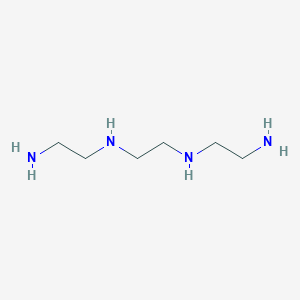

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N4/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILCJCGEZXAXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N4, Array | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023702 | |

| Record name | N1,N2-Bis(2-aminoethyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethylenetetramine appears as a yellowish liquid. Less dense than water. Combustible, though may be difficult to ignite. Corrosive to metals and tissue. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used in detergents and in the synthesis of dyes, pharmaceuticals and other chemicals., Liquid, Viscous, colourless to yellow liquid with an ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW HYGROSCOPIC VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., A yellowish liquid with a strong ammonia odor. | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene tetramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/806 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/891 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

511 to 513 °F at 760 mmHg (NTP, 1992), 266-267, 266-267 °C @ 760 MM HG, 277 °C, 511-513 °F | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylenetetramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/891 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

275 °F (NTP, 1992), 290 °F, 135 °C c.c., 275 °F | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene tetramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/806 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/891 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 68.4 °F (NTP, 1992), Soluble, SOL IN ALCOHOL, ACID, COMPLETE SOLUBILITY IN WATER, Solubility in water: miscible | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylenetetramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9818 @ 20 °C/20 °C, 0.98 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 0.982 | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/891 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

5.04 (AIR= 1), Relative vapor density (air = 1): 5.04 | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.000412 [mmHg], LESS THAN 0.01 MM HG, 20 °C, Vapor pressure, Pa at 20 °C: 1.3, <0.01 mmHg | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene tetramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/806 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/891 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

MODERATELY VISCOUS, YELLOWISH LIQUID | |

CAS No. |

112-24-3 | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylenetetramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylenetetramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylenetetramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N1,N2-Bis(2-aminoethyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trientine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIENTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ76Y07H5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/891 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

54 °F (NTP, 1992), 12 °C, -35 °C, 54 °F | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4693 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylenetetramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1123 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLENETETRAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/891 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triethylenetetramine (TETA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylenetetramine (TETA), a versatile linear ethyleneamine, is a critical component in various industrial and pharmaceutical applications. Its synthesis is of significant interest to researchers and chemical engineers seeking to optimize production methods, enhance selectivity, and minimize byproduct formation. This technical guide provides a comprehensive overview of the core synthesis reaction mechanisms for TETA, tailored for an audience of researchers, scientists, and drug development professionals. It delves into the prevalent industrial methodologies, including the reaction of 1,2-dichloroethane with ethylenediamine, the reductive amination of ethanolamine, and the catalytic hydrogenation of ethylenediaminediacetonitrile. This document presents detailed experimental protocols, quantitative data summarized in structured tables, and mandatory visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical principles.

Introduction

Triethylenetetramine, systematically named N,N'-bis(2-aminoethyl)ethane-1,2-diamine, is a colorless to yellowish oily liquid with a wide range of applications. It serves as a curing agent for epoxy resins, a chelating agent in medicinal chemistry—notably in the treatment of Wilson's disease—and as an intermediate in the synthesis of corrosion inhibitors, fuel additives, and surfactants.[1][2] The demand for high-purity TETA necessitates a thorough understanding of its synthesis routes and the associated reaction mechanisms. This guide explores the three primary methods of TETA synthesis, providing in-depth technical details to support research and development in this field.

Synthesis via Alkylation of Ethylenediamine with 1,2-Dichloroethane

The reaction between ethylenediamine (EDA) and 1,2-dichloroethane (DCE) is a traditional and direct method for TETA synthesis. However, this process is often challenged by a lack of selectivity, leading to the formation of a complex mixture of linear and cyclic ethyleneamines.[3]

Reaction Mechanism

The fundamental reaction involves the nucleophilic substitution of the chlorine atoms in DCE by the amino groups of EDA. The reaction proceeds in a stepwise manner, where the initial reaction of one mole of DCE with two moles of EDA yields TETA and two moles of hydrogen chloride. The hydrogen chloride then reacts with the basic amine groups to form hydrochloride salts.

A significant challenge in this synthesis is the subsequent reaction of the newly formed TETA with unreacted DCE, leading to higher molecular weight polyethyleneamines. Furthermore, intramolecular cyclization reactions can occur, resulting in the formation of piperazine derivatives.[4]

Experimental Protocol

A generalized laboratory-scale protocol for this synthesis is as follows:

-

Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with an excess of ethylenediamine.

-

Reactant Addition: 1,2-dichloroethane is added dropwise to the stirred ethylenediamine at a controlled temperature. The large molar excess of EDA is crucial to favor the formation of TETA over higher polyamines.[4]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 150-160°C) and pressures (e.g., 0.5-1.0 MPa) to drive the reaction to completion.[5]

-

Neutralization: The resulting mixture, containing the hydrochloride salts of the ethyleneamines, is neutralized with a strong base, such as aqueous sodium hydroxide, to liberate the free amines.[4][6]

-

Purification: The product mixture is then subjected to fractional distillation to separate TETA from unreacted EDA, other ethyleneamines, and byproducts.[6]

Quantitative Data

The product distribution is highly dependent on the molar ratio of the reactants.

| Molar Ratio (DCE:EDA:NH3) | Temperature (°C) | Pressure (MPa) | TETA Yield (wt.%) | Reference |

| 1.0:0.28:2.0 | 155-160 | 0.6-1.0 | 1.06 | [5] |

| 1.0:0.5:1.5 | 150-155 | 0.5-0.7 | 5.9 | [5] |

| 1.0:1.0:3.0 | 130-150 | 0.5-0.7 | 6.31 | [5] |

Table 1: Influence of reactant molar ratios on TETA yield in the dichloroethane process.

Logical Relationship Diagram

Synthesis via Reductive Amination of Ethanolamine

The synthesis of ethyleneamines from ethanolamine and ammonia is a common industrial process that proceeds via reductive amination. This method offers an alternative pathway that avoids the use of chlorinated hydrocarbons.[1]

Reaction Mechanism

The reaction mechanism involves several key steps:

-

Dehydrogenation: Ethanolamine is first dehydrogenated over a catalyst to form an intermediate acetaldehyde.

-

Imine Formation: The acetaldehyde then reacts with ammonia or another amine (like ethylenediamine) to form an imine.

-

Hydrogenation: The imine is subsequently hydrogenated to form the corresponding amine. This "borrowing hydrogen" or "hydrogen-transfer" methodology is characteristic of this process.[7]

The reaction can produce a variety of ethyleneamines, and the selectivity towards TETA can be controlled by adjusting the reaction conditions and catalyst.

Experimental Protocol

A representative experimental setup for this process involves a continuous flow reactor:

-

Catalyst Bed Preparation: A tubular reactor is packed with a suitable hydrogenation-dehydrogenation catalyst, often a supported metal catalyst.

-

Reactant Feed: A mixture of ethanolamine and ammonia is vaporized and fed into the reactor along with hydrogen gas.

-

Reaction Conditions: The reaction is carried out at elevated temperatures and pressures over the catalyst bed.

-

Product Collection: The reaction products are cooled and condensed.

-

Purification: The resulting mixture of ethyleneamines is separated by fractional distillation.

Quantitative Data

The specific conditions for optimizing TETA yield are proprietary to industrial manufacturers. However, the general conditions for ethyleneamine synthesis from ethanolamine are reported.

| Catalyst | Temperature (°C) | Pressure (MPa) | Key Products | Reference |

| Oxide Catalyst | High | High | Mixture of Ethyleneamines | [1] |

| RuCo/Al₂O₃ | 150-190 | - | EDA, MEA | [7] |

| Co–Cu/γ-Al₂O₃ | 200 | 4 (H₂) | EDA | [7] |

Table 2: General conditions for ethyleneamine synthesis from ethanolamine.

Signaling Pathway Diagram

Synthesis via Hydrogenation of Ethylenediaminediacetonitrile (EDDN)

A more selective route to TETA involves the catalytic hydrogenation of ethylenediaminediacetonitrile (EDDN). This method has the advantage of producing TETA with higher purity and fewer byproducts compared to the dichloroethane process.[3]

Reaction Mechanism

The core of this synthesis is the reduction of the two nitrile groups of EDDN to primary amine groups. The reaction is typically carried out using a heterogeneous catalyst, such as Raney cobalt, in the presence of hydrogen gas. The mechanism on the catalyst surface is complex but generally involves the stepwise reduction of the nitrile groups to imine intermediates, which are then further hydrogenated to amines.[8]

The EDDN precursor is synthesized by reacting ethylenediamine with formaldehyde and hydrogen cyanide.[9]

Experimental Protocol

A typical laboratory-scale procedure for the hydrogenation of EDDN is as follows:

-

Precursor Synthesis: Ethylenediaminediacetonitrile (EDDN) is first synthesized by the reaction of ethylenediamine (EDA) with formaldehyde and hydrogen cyanide, with the molar ratio of EDA to formaldehyde and HCN being in the range of 1:1.5:1.5 to 1:2:2.[9]

-

Reaction Setup: A high-pressure autoclave is charged with EDDN, a suitable solvent (such as tetrahydrofuran or methanol), and a Raney cobalt catalyst (often doped with chromium).[9]

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 40-120 bar). The reaction mixture is heated to the target temperature (e.g., 80-140°C) and stirred vigorously.[3]

-

Work-up: After the reaction is complete, the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification: The solvent is removed from the filtrate by evaporation, and the resulting crude TETA is purified by vacuum distillation.

Quantitative Data

This method offers significantly higher selectivity towards TETA.

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | TETA Selectivity (%) | Reference |

| Cr-doped Raney Co | THF/H₂O | 120 | 100 | 30 | [9] |

| Raney Co | THF/H₂O/EDA | 120 | 100 | 43 | [9] |

| Cr-doped Raney Co | THF | - | - | 47 | [9] |

| - | - | 80-140 | 40-120 | High | [3] |

Table 3: Reaction conditions and selectivity for the hydrogenation of EDDN to TETA.

Experimental Workflow Diagram

Conclusion

The synthesis of triethylenetetramine can be achieved through several distinct chemical pathways, each with its own set of advantages and challenges. The traditional method involving the alkylation of ethylenediamine with 1,2-dichloroethane is straightforward but suffers from low selectivity. The reductive amination of ethanolamine provides a chlorine-free alternative, aligning with green chemistry principles, though it also produces a mixture of ethyleneamines. For applications demanding high purity, the catalytic hydrogenation of ethylenediaminediacetonitrile stands out as a highly selective method.

The selection of a particular synthesis route will depend on factors such as the desired purity of the final product, cost considerations, and the available chemical infrastructure. The detailed protocols, quantitative data, and mechanistic diagrams provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions and to further innovate in the field of ethyleneamine synthesis. Continued research into novel catalysts and process optimization will undoubtedly lead to even more efficient and sustainable methods for producing this important chemical compound.

References

- 1. acs.org [acs.org]

- 2. DE19930736C2 - Process for the preparation of triethylenediamine using ethylenediamine - Google Patents [patents.google.com]

- 3. US7960591B2 - Method for producing triethylenetetramine - Google Patents [patents.google.com]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. US20100173994A1 - Synthesis of triethylenetetramines - Google Patents [patents.google.com]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 8. portal.fis.tum.de [portal.fis.tum.de]

- 9. EP2537835A1 - New method for producing TETA by means of EDDN - Google Patents [patents.google.com]

Triethylenetetramine: A Comprehensive Technical Guide for Researchers

CAS Number: 112-24-3

This technical guide provides an in-depth overview of triethylenetetramine (TETA), a polyamine with significant applications in research, drug development, and clinical practice. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analytical methods, and its role in biological signaling pathways.

Core Chemical and Physical Properties

Triethylenetetramine is a colorless to yellowish oily liquid with a strong, ammonia-like odor.[1] It is miscible with water and soluble in polar solvents.[2] Commercial preparations may contain isomers such as tris(2-aminoethyl)amine and piperazine derivatives.

| Property | Value | Reference |

| CAS Number | 112-24-3 | [1][2][3][4] |

| Molecular Formula | C6H18N4 | [1][2] |

| Molecular Weight | 146.23 g/mol | [2][4] |

| Boiling Point | 266-267 °C | |

| Melting Point | 12 °C | |

| Density | 0.982 g/mL at 25 °C | |

| Vapor Pressure | <0.01 mmHg at 20 °C | |

| Flash Point | 129 °C | [4] |

Synthesis and Manufacturing

Industrially, triethylenetetramine is produced through several methods:

-

Reaction of Aqueous Ammonia with 1,2-Dichloroethane: This process yields a mixture of ethyleneamines, including ethylenediamine, piperazine, diethylenetriamine, TETA, and other higher polyamines. The individual products are then separated by fractional distillation.[1]

-

Heating Ethylenediamine or Ethanolamine/Ammonia Mixtures: This reaction is conducted over an oxide catalyst, producing a variety of amines that are subsequently separated.[2]

-

Hydrogenation of Ethylenediaminediacetonitrile (EDDN): This method involves the catalytic hydrogenation of EDDN to produce TETA.[5]

Experimental Protocols

Quantification of Triethylenetetramine and its Metabolites in Human Plasma and Urine by LC-MS

This section details a liquid chromatography-mass spectrometry (LC-MS) method for the simultaneous measurement of TETA and its primary metabolites, N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT).[6][7][8][9][10]

Sample Preparation:

-

Collect blood samples and centrifuge at 10,000 x g to separate plasma.[6]

-

To 200 µL of plasma or urine in a 1.5 mL HPLC vial, add 50 µL of 10 µM N1-acetylspermine as an internal standard.[6]

-

Add 250 mM heptafluorobutyric acid (HFBA) solution to the sample at a 1:4 (v/v) ratio to achieve a final concentration of 50 mM HFBA to stabilize TETA.[6]

LC-MS Conditions:

-

Mobile Phase: Isocratic elution with 15% acetonitrile and 85% water containing 0.1% HFBA.[6][7][8][9][10]

-

Flow Rate: Not specified in the provided context.

-

Detection: Mass spectrometry with selected-ion monitoring (SIM).

-

Monitored m/z values:

Workflow Diagram:

HPLC Method for Triethylenetetramine in Human Plasma

This high-performance liquid chromatography (HPLC) method with fluorescence detection is suitable for quantifying TETA in human plasma.[4]

Sample Preparation and Derivatization:

-

Pass the plasma sample through a solid-phase cation exchange resin to isolate the TETA-copper chelate.

-

Elute free TETA from the resin.

-

Convert the eluted TETA into its fluorescamine derivative. This reaction should be performed in the presence of ethylenediaminetetraacetic acid (EDTA) to mask interfering metal ions.[4]

HPLC Conditions:

-

Column: Nucleosil 5-CN (nitrile) column.[4]

-

Elution: Isocratic.

-

Detection: Fluorescence detector.

Biological Signaling Pathways

Copper Chelation and Wilson's Disease

Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, which encodes a copper-transporting P-type ATPase.[11][12][13] This leads to impaired biliary excretion of copper and its subsequent accumulation in the liver, brain, and other tissues.[12][14] Triethylenetetramine acts as a chelating agent, binding to excess copper in the body to form a stable complex that is then excreted in the urine.[14] This process helps to reduce copper toxicity.[14]

The mechanism of copper transport and the impact of TETA can be visualized as follows:

References

- 1. mhlw.go.jp [mhlw.go.jp]

- 2. Triethylenetetramine - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. Determination of triethylenetetramine in plasma of patients by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US7960591B2 - Method for producing triethylenetetramine - Google Patents [patents.google.com]

- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 7. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic strategies in Wilson disease: pathophysiology and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of copper transport in Wilson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanism of copper transport in Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Molecular Structure and Isomers of Triethylenetetramine (TETA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylenetetramine (TETA), a versatile ethyleneamine, is a cornerstone in various industrial and pharmaceutical applications. Its utility is deeply rooted in its complex molecular architecture, which gives rise to a variety of linear, branched, and cyclic isomers. Furthermore, the linear form of TETA exhibits stereoisomerism, adding another layer of structural diversity. This technical guide provides a comprehensive exploration of the molecular structure of TETA and its isomers. It delves into the nuances of their structural and physicochemical properties, outlines experimental protocols for their synthesis and characterization, and presents quantitative data in a clear, comparative format. Visualizations of isomeric relationships and synthetic pathways are provided to facilitate a deeper understanding of this multifaceted molecule.

Molecular Structure of Triethylenetetramine

Triethylenetetramine is an organic compound with the chemical formula C₆H₁₈N₄.[1] Commercial TETA is typically a mixture of several isomers, each possessing distinct structural features and properties.[1][2][3] The primary isomers found in technical-grade TETA are the linear molecule, a branched isomer, and various cyclic derivatives.[4]

Linear Triethylenetetramine (L-TETA)

The linear isomer, systematically named N,N'-bis(2-aminoethyl)ethane-1,2-diamine, is the most commonly referenced form of TETA.[1] It is a tetradentate ligand in coordination chemistry, often abbreviated as "trien".[1] The molecule consists of a six-carbon backbone with four nitrogen atoms.[5]

Stereoisomers of Linear TETA

Linear TETA possesses two chiral centers at the secondary nitrogen atoms. This gives rise to three stereoisomers: two enantiomers, (R,R)-triethylenetetramine and (S,S)-triethylenetetramine, and a meso compound. The presence of these stereoisomers is critical in coordination chemistry, as they can lead to the formation of different diastereomeric metal complexes.[1]

Diagram of Linear TETA Stereoisomers

A diagram illustrating the relationship between the (R,R), (S,S), and meso stereoisomers of linear TETA would be placed here. Due to the current limitations of generating chemical structures directly in DOT language, image placeholders are used. The actual diagram would show the 3D arrangement of atoms at the chiral centers. Caption: Stereoisomeric forms of linear triethylenetetramine.

Branched Isomer: Tris(2-aminoethyl)amine (tren)

The branched isomer of TETA is tris(2-aminoethyl)amine, commonly known as "tren".[1] It has a tertiary amine at its core with three pendant aminoethyl arms. This tripodal structure makes it a valuable ligand in coordination chemistry, forming stable complexes with various metal ions.

Cyclic Isomers

Commercial TETA often contains piperazine derivatives as cyclic impurities.[1] These are formed during the synthesis process through intramolecular cyclization reactions. Common cyclic isomers include N-(2-aminoethyl)piperazine (AEP) and N,N'-bis(2-aminoethyl)piperazine (Bis-AEP).[2]

Physicochemical Properties of TETA Isomers

The different structural arrangements of TETA isomers lead to variations in their physical and chemical properties. A summary of key properties is presented below.

| Property | Linear TETA (L-TETA) | Tris(2-aminoethyl)amine (tren) | N-(2-aminoethyl)piperazine (AEP) |

| CAS Number | 112-24-3 | 4097-89-6 | 140-31-8 |

| Molecular Formula | C₆H₁₈N₄ | C₆H₁₈N₄ | C₆H₁₅N₃ |

| Molar Mass ( g/mol ) | 146.23 | 146.23 | 129.21 |

| Appearance | Colorless to yellowish viscous liquid | Colorless to yellowish liquid | Colorless to yellowish liquid |

| Boiling Point (°C) | 266-267 | 265-270 | 222 |

| Melting Point (°C) | 12 | -40 | -19 |

| Density (g/mL at 25°C) | 0.982 | 0.978 | 0.984 |

| Solubility in Water | Miscible | Miscible | Miscible |

Experimental Protocols

Synthesis of Triethylenetetramine Isomers

The industrial production of TETA typically involves the reaction of ethylenediamine (EDA) or monoethanolamine (MEA) with ammonia over a catalyst at elevated temperatures and pressures.[1][6] The product is a mixture of various ethyleneamines, including TETA isomers, which are then separated by distillation.

A more selective laboratory synthesis for linear TETA involves a multi-step process starting from the reaction of ethylenediamine with formaldehyde and hydrogen cyanide to form ethylenediamine diacetonitrile (EDDN). The EDDN is then hydrogenated to yield linear TETA.[7]

Protocol for the Synthesis of Linear TETA via EDDN:

-

Formation of Ethylenediamine Diacetonitrile (EDDN):

-

React ethylenediamine (EDA) with formaldehyde and hydrogen cyanide (HCN) in a molar ratio of approximately 1:1.5:1.5 to 1:2:2.[8]

-

The reaction can be carried out in a suitable solvent like methanol.

-

The resulting product is a mixture containing EDDN.

-

-

Hydrogenation of EDDN:

-

The EDDN-containing mixture from the previous step is hydrogenated in the presence of a suitable catalyst, such as a Raney catalyst, and a solvent.[9]

-

This hydrogenation step reduces the nitrile groups to primary amines, yielding linear TETA.

-

Diagram of Linear TETA Synthesis Pathway

Caption: Synthetic pathway for linear TETA via EDDN.

Separation and Purification of TETA Isomers

Due to the close boiling points of the various TETA isomers, their separation requires fractional vacuum distillation.[2]

Protocol for Fractional Vacuum Distillation of Commercial TETA:

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.

-

Charging the Flask: Charge the distillation flask with the commercial TETA mixture.

-

Vacuum Application: Gradually apply a vacuum to the system to lower the boiling points of the components and prevent thermal decomposition.

-

Heating: Gently heat the distillation flask.

-

Fraction Collection: Collect the different fractions based on their boiling points under the applied vacuum. The lower boiling point isomers will distill first.

-

Analysis: Analyze the collected fractions using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to determine their composition.

Characterization of TETA Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of TETA isomers. The chemical shifts of the protons and carbons are sensitive to their local electronic environment, allowing for differentiation between the isomers.

| Isomer | ¹³C NMR Chemical Shifts (ppm) | ¹H NMR Chemical Shifts (ppm) |

| Linear TETA | ~39-52 | ~2.5-2.8 |

| Tris(2-aminoethyl)amine (tren) | ~40, ~58 | ~2.5, ~2.7 |

| N-(2-aminoethyl)piperazine (AEP) | ~46, ~54, ~61 | ~1.3, ~2.4-2.9 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in TETA isomers. The N-H stretching vibrations of primary and secondary amines typically appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations are observed in the 1000-1200 cm⁻¹ region. While the IR spectra of the different isomers will be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.[10]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an effective technique for both separating and identifying the components of a TETA isomer mixture. The gas chromatograph separates the isomers based on their volatility and interaction with the column stationary phase. The mass spectrometer then provides a mass spectrum for each separated component, which can be used for identification by comparing it to a spectral library.

Thermodynamic Stability

The relative thermodynamic stabilities of the TETA isomers can be evaluated through computational chemistry methods. The standard Gibbs free energy of formation (ΔG_f°) is a key parameter for comparing isomer stability, with a more negative value indicating greater stability.

Methodology for Computational Stability Analysis:

-

Structure Optimization: The 3D structure of each isomer is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima and to obtain thermochemical data.

-

Gibbs Free Energy Calculation: The standard Gibbs free energy of formation is calculated from the electronic energy and the thermochemical data.

Logical Relationships and Isomer Formation

The formation of different TETA isomers is a complex process governed by reaction kinetics and thermodynamics. The reaction of ethylenediamine, for example, can proceed through various pathways leading to linear, branched, or cyclic products.

Diagram of TETA Isomer Formation Pathways

Caption: Simplified pathways for the formation of TETA isomers.

Conclusion

Triethylenetetramine is a structurally rich molecule with a variety of linear, branched, cyclic, and stereoisomers. This guide has provided a detailed overview of the molecular structures of these isomers, their physicochemical properties, and methods for their synthesis, separation, and characterization. A thorough understanding of the isomeric landscape of TETA is crucial for researchers and professionals in drug development and other scientific fields to effectively utilize this versatile compound and to control the purity and properties of TETA-based materials. The provided experimental protocols and data serve as a valuable resource for further investigation and application of triethylenetetramine and its isomers.

References

- 1. Triethylenetetramine - Wikipedia [en.wikipedia.org]

- 2. chemarc.com [chemarc.com]

- 3. TETA/TRIETHYLENETETRAMINE - Ataman Kimya [atamanchemicals.com]

- 4. nouryon.com [nouryon.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. TRIETHYLENETETRAMINE (TETA) - Ataman Kimya [atamanchemicals.com]

- 7. RU2472772C2 - Method of producing triethylene tetramine (teta) through ethylenediamine diacetonitrile (eddn) - Google Patents [patents.google.com]

- 8. EP2129651A2 - Novel method for producing teta by means of eddn - Google Patents [patents.google.com]

- 9. EP2537835A1 - New method for producing TETA by means of EDDN - Google Patents [patents.google.com]

- 10. hpst.cz [hpst.cz]

Triethylenetetramine Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of triethylenetetramine (TETA) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize TETA in their work.

Triethylenetetramine, a versatile polyamine, is employed in a wide array of applications, including as an epoxy curing agent, a chelating agent, and in the synthesis of various derivatives.[1][2] A thorough understanding of its solubility characteristics is crucial for optimizing reaction conditions, developing formulations, and ensuring process efficiency.

Core Concepts in TETA Solubility

Triethylenetetramine's solubility is primarily dictated by its molecular structure, which features four amine groups. These groups can engage in hydrogen bonding with polar solvents, leading to high solubility in such media.[3][4] Conversely, its aliphatic backbone contributes to some solubility in less polar organic solvents. As a general principle, TETA is soluble in polar solvents.[1][2]

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Triethylenetetramine in Various Solvents

| Solvent Class | Solvent | CAS Number | Solubility | Temperature (°C) | Notes |

| Water | Water | 7732-18-5 | Miscible[2][5] | 20.2 | PubChem notes solubility as ≥ 100 mg/mL.[5] A Huntsman technical datasheet specifies >10%.[6] |

| Alcohols | Methanol | 67-56-1 | Soluble[7] | Not Specified | Stated as soluble in a technical data sheet.[7] |

| Ethanol | 64-17-5 | Soluble[8] | Not Specified | Generally stated as soluble in alcohol.[8] | |

| Isopropanol | 67-63-0 | Soluble | Not Specified | Expected to be soluble due to its polar nature. | |

| n-Butanol | 71-36-3 | Soluble | Not Specified | Expected to be soluble due to its polar nature. | |

| Ketones | Acetone | 67-64-1 | Soluble[7] | Not Specified | Stated as soluble in a technical data sheet.[7] |

| Ethers | Diethyl Ether | 60-29-7 | Slightly Soluble | Not Specified | Inferred from the solubility of the related compound, ethylenediamine.[9] |

| Aromatic Hydrocarbons | Toluene | 108-88-3 | Sparingly Soluble | Not Specified | Expected to have limited solubility due to the non-polar nature of toluene. |

| Aliphatic Hydrocarbons | Hexane | 110-54-3 | Insoluble | Not Specified | Expected to be insoluble due to the non-polar nature of hexane. |

| Esters | Ethyl Acetate | 141-78-6 | Sparingly Soluble | Not Specified | Expected to have limited solubility. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid amine like triethylenetetramine in an organic solvent. This method is based on the principle of saturation, where a saturated solution is prepared and the concentration of the dissolved solute is determined.

Objective: To determine the solubility of triethylenetetramine in a specific organic solvent at a given temperature.

Materials:

-

Triethylenetetramine (analytical grade)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent and TETA)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of triethylenetetramine to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The amount of TETA added should be more than what is expected to dissolve.

-

Place the container in a thermostatically controlled water bath or incubator set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, stop the stirring and allow the undissolved TETA to settle at the bottom of the container for several hours while maintaining the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid crystallization.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Quantification of Dissolved Solute:

-

Determine the mass of the filtered solution in the volumetric flask.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analyze the diluted solution using a calibrated GC or HPLC method to determine the concentration of triethylenetetramine.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of TETA in the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of triethylenetetramine solubility.

References

- 1. TETA/TRIETHYLENETETRAMINE - Ataman Kimya [atamanchemicals.com]

- 2. Triethylenetetramine - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Triethylenetetramine | C6H18N4 | CID 5565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemarc.com [chemarc.com]

- 7. nouryon.com [nouryon.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. cameo.mfa.org [cameo.mfa.org]

Triethylenetetramine (TETA): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemistry, Pharmacology, and Therapeutic Potential of a Versatile Chelating Agent

Abstract

Triethylenetetramine (TETA), a polyamine and potent copper chelator, has a long-standing history in the treatment of Wilson's disease. However, its therapeutic potential extends far beyond this single indication. Emerging research has illuminated its roles in cancer, diabetes, and neurodegenerative disorders, driven by its ability to modulate copper homeostasis and influence various signaling pathways. This technical guide provides a comprehensive literature review of TETA, summarizing its chemical properties, synthesis, and mechanisms of action. It presents quantitative data in structured tables, details experimental protocols for key assays, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the multifaceted therapeutic applications of triethylenetetramine.

Chemical and Physical Properties

Triethylenetetramine, also known as trientine, is an organic compound with the formula [CH₂(NHCH₂CH₂NH₂)]₂.[1] It is a colorless to yellowish oily liquid that is soluble in polar solvents.[1][2] Commercial preparations are typically 95–98% pure and may contain linear, branched, and cyclic isomers.[2] TETA is a tetradentate ligand in coordination chemistry, readily forming complexes with metal ions, most notably copper(II).[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₈N₄ | [1] |

| Molar Mass | 146.238 g·mol⁻¹ | [1] |

| Appearance | Colorless to yellowish liquid | [1][2] |

| Odor | Fishy, ammoniacal | [1] |

| Density | 0.982 g/mL at 25 °C | [2] |

| Melting Point | 12 °C | [2] |

| Boiling Point | 266-267 °C | [2] |

| Solubility in Water | Miscible | [1] |

| pKa values | 3.32, 6.67, 9.20, 9.92 | [3] |

Synthesis and Purification

Synthesis

The industrial synthesis of triethylenetetramine is typically achieved by heating ethylenediamine or a mixture of ethanolamine and ammonia over an oxide catalyst.[1][2] This process yields a variety of ethylene amines, which are then separated through distillation and sublimation.[2] Another method involves the reaction of aqueous ammonia with 1,2-dichloroethane, which produces a range of ethyleneamines that are subsequently separated by fractional distillation.

A more specific laboratory-scale synthesis can be achieved through the hydrogenation of ethylenediaminediacetonitrile (EDDN). This process can be tailored to produce TETA as the main product.

Purification

A common method for purifying technical grade TETA to a high purity of 99.5% or greater involves a two-step process:

-

Formation of the Hydrochloride Salt: Industrial grade TETA is refluxed with methanol and concentrated hydrochloric acid. The resulting linear TETA hydrochloride salt precipitates upon cooling and is collected by filtration.[4]

-

Conversion to Free Base: The purified TETA hydrochloride is then treated with a base, such as sodium hydroxide, in ethanol. The sodium chloride byproduct is filtered off, and the filtrate is concentrated under vacuum to yield the purified TETA free base.[4]

Mechanism of Action

The primary and most well-understood mechanism of action of TETA is its ability to chelate divalent copper (Cu(II)) ions.[5] This property is central to its therapeutic effect in Wilson's disease, a genetic disorder characterized by copper accumulation.[6] TETA forms a stable, square-planar complex with Cu(II), which is then readily excreted in the urine, thereby reducing the body's copper burden.[6][7]

Beyond simple chelation, emerging evidence suggests that TETA's therapeutic effects in other diseases may be mediated through more complex mechanisms, including the modulation of signaling pathways involved in cell proliferation and angiogenesis.

Copper Chelation

The chelation of copper by TETA involves the formation of a stable complex where the four nitrogen atoms of the TETA molecule coordinate with the central copper ion. The resulting complex has a distorted octahedral or square-planar geometry.

Anticancer Mechanisms

TETA has demonstrated potential as an anticancer agent through its ability to inhibit telomerase and angiogenesis.[5]

-

Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. TETA has been shown to inhibit telomerase activity, leading to telomere shortening and subsequent cell cycle arrest or apoptosis in cancer cells.[8] The exact mechanism is still under investigation but may involve the chelation of copper, a cofactor for some components of the telomerase complex, or direct interaction with telomerase-associated proteins.

-

Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Copper is a known pro-angiogenic factor, and its depletion by TETA can inhibit this process.[9] TETA's anti-angiogenic effects are thought to be mediated through the downregulation of key angiogenic signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway.

Pharmacokinetics

TETA is orally administered, but its absorption is relatively poor.[10] It is metabolized in the body, primarily through acetylation, into two main metabolites: N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT).[11] Both TETA and its metabolites are excreted in the urine.[10][11]

| Parameter | Value | Subject Population | Reference(s) |

| Bioavailability | 8-30% | Humans | [5][9] |

| Half-life (t½) | 2-4 hours | Humans | [5][11] |

| Metabolism | Acetylation to MAT and DAT | Humans | [11] |

| Excretion | Urine (unchanged drug and metabolites) | Humans | [10][11] |

Therapeutic Applications

Wilson's Disease